molecular formula C20H33NO B1581526 Myristanilide CAS No. 622-56-0

Myristanilide

Cat. No. B1581526
CAS RN: 622-56-0
M. Wt: 303.5 g/mol
InChI Key: LYSJUAWWUBVYCB-UHFFFAOYSA-N
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Description

Myristanilide is a synthetic compound that has been studied for its potential application in a variety of scientific research applications. This compound is derived from myristic acid, which is a naturally occurring saturated fatty acid found in many animal and plant sources. Myristanilide has been found to have a wide range of biochemical and physiological effects on the body, making it an attractive candidate for a variety of research applications.

Scientific Research Applications

G-Protein Regulation

Myristanilide plays a critical role in the regulation of guanine nucleotide-binding regulatory proteins (G proteins). Research indicates that myristic acid is covalently attached to the peptide backbone of certain G proteins, which may stabilize their interactions with phospholipids or membrane-bound proteins (Buss et al., 1987). Additionally, the myristoylation of different alpha subunits of G proteins in monkey kidney COS cells was studied, showing that myristate incorporation is critical for membrane association and functional regulation of these proteins (Mumby et al., 1990).

Antimalarial Properties

Myristanilide derivatives, specifically myristicyclins A and B, extracted from Horsfieldia spicata, have demonstrated antimalarial properties. These compounds are effective against various stages of Plasmodium falciparum, the parasite responsible for malaria (Lu et al., 2014).

Antimicrobial Activity

Extracts and compounds from plants containing myristicin, a component of myristanilide, have shown antimicrobial activity against a range of bacteria and yeasts. This supports their traditional use in treating infectious diseases and highlights the potential for developing new antimicrobial agents (Mbosso et al., 2010).

Pharmacological and Therapeutic Potential

Myristanilide and its derivatives have a broad pharmacological and therapeutic potential. A review of literature indicates its use in various medicinal applications, including as antibacterial, anti-inflammatory, and hepatoprotective agents. These findings open possibilities for future medical applications (Seneme et al., 2021).

Cellular Toxicity and Neurotoxicity

Studies on myristicin, a component of myristanilide, have explored its role in cellular toxicity and neurotoxicity. For instance, myristicin-induced cytotoxicity in human neuroblastoma SK-N-SH cells suggests a mechanism of apoptotic cell death, indicating potential risks and therapeutic targets (Lee et al., 2005).

properties

IUPAC Name

N-phenyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(22)21-19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSJUAWWUBVYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060753
Record name Myristanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myristanilide

CAS RN

622-56-0
Record name N-Phenyltetradecanamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanamide, N-phenyl-
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Record name Tetradecanamide, N-phenyl-
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Record name Myristanilide
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Record name Myristanilide
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Synthesis routes and methods

Procedure details

A three liter flask equipped with a stirrer, theremometer, nitrogen inlet, Barrett trap and condenser was used. Myristic acid (commercially available from Emery Chemicals, 97 percent purity, 685 grams, 3.0 moles), aniline (300 ml., 3.2 moles) and 120 ml xylene were charged to the flask. The mixture was stirred and heated for approximately 61/2 hours at a temperature of from about 170° C.-220° C. The reaction was conducted in a nitrogen atmosphere. The reaction mixture was then cooled to 140° C. and poured into a 4 liter beaker. About 1.8 liters of denatured alcohol were slowly added to the reaction solution. After standing overnight, the slurry of semi-solid myristanilide was collected by filtration. The filter cake was washed thoroughly with two portions of denatured alcohol and then air dried at about 22° C. The resultant white crystalline solid weighed 706 grams and had a melting point of 83.5° C.-84.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
denatured alcohol
Quantity
1.8 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Kusumoto, GR Seely, V Senthilathipan - Bulletin of the Chemical …, 1983 - journal.csj.jp
… We further include for comparison preparations with myristanilide (MAn), which resembles the NPMA's in shape but lacks pyridine nitrogen, and with N-dodecylpyridinium bromide (DPB)…
Number of citations: 18 www.journal.csj.jp
EL Skau, RE Boucher - The Journal of Physical Chemistry, 1954 - ACS Publications
… Similarlysolubility tables have been constructed for myristanilide and N,N-diphenylmyristamide, each at a number of temperatures in thirteen solvents. … Solubility of myristanilide …
Number of citations: 17 pubs.acs.org
FW Matthews, JH Michell - Industrial & Engineering Chemistry …, 1946 - ACS Publications
A study was made of thex-ray diffraction powder diagrams of a series of solid derivatives (anilides) of saturated aliphatic acids. It has been found that the use of chromium target x-…
Number of citations: 27 pubs.acs.org
Y Ohsedo - Gels, 2023 - mdpi.com
Molecular oleogels have the potential to be used as materials in healthcare applications. However, their design and synthesis are complex, thus requiring simple and effective methods …
Number of citations: 7 www.mdpi.com
B Millard, RA Beebe, J Cynarski - The Journal of Physical …, 1954 - ACS Publications
In the present paper we give the results of heat measurements with methanol adsorbate on three of the carbon adsorbentsused in the nitrogen and ar-gon experiments; these …
Number of citations: 22 pubs.acs.org
G Dijkstra, AP de Jonge - Recueil des Travaux Chimiques des …, 1956 - Wiley Online Library
… In the experiments described here, a fairly complete homologous series of fatty acid anilides, ranging from formanilide to lauranilide, and in addition myristanilide, palmitanilide and …
Number of citations: 6 onlinelibrary.wiley.com
EGV Percival, J Buchanan - Nature, 1940 - nature.com
FOR some time we have been studying the mucilaginous polysaccharides of carrageen moss, and it now seems desirable, in view of the recent letter by Dillon and O'Colla 1 , to …
Number of citations: 8 www.nature.com
BA Toms - Nature, 1940 - nature.com
… It would seem that the ability to 'bind' water is possessed only by stearanilide and palmita.nilide, for although both myristanilide and lauranilide take up considerable amounts of water, …
Number of citations: 3 www.nature.com
A AHMED, MA ALI - Jahangirnagar University Journal of …, 1994 - Jahangirnagar University
Number of citations: 0

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